molecular formula C70H97Cl2NO38 B1214637 Everninomycin CAS No. 53024-98-9

Everninomycin

Cat. No.: B1214637
CAS No.: 53024-98-9
M. Wt: 1631.4 g/mol
InChI Key: UPADRKHAIMTUCC-JBNGTWNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Everninomycin is an oligosaccharide antibiotic complex originally isolated from the bacterium Micromonospora carbonacea . It belongs to the orthosomycin class of antibiotics, characterized by their unique orthoester linkages and complex sugar structures . This compound has demonstrated potent in vitro antimicrobial activity primarily against Gram-positive bacteria, including problematic pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae , and Enterococcus species, including E. faecium and E. faecalis . Its spectrum of activity also extends to other organisms such as Clostridium difficile and, notably, various Borrelia species, which are the causative agents of Lyme disease . The mechanism of action of this compound is distinct from many other antibiotic classes. Studies indicate that its target is the bacterial ribosome, with mutations in ribosomal protein L16 being linked to reduced susceptibility, suggesting this protein is critical for its function . This unique mechanism means there is no cross-resistance with more common antibiotics like beta-lactams or glycopeptides, making it a valuable tool for studying multi-drug resistant bacteria . This compound, specifically the derivative SCH 27899 (Ziracin), was previously under clinical development but has been discontinued for therapeutic use . Consequently, it is now exclusively promoted as a crucial reagent for scientific investigation. Its applications in research include serving as a model compound in the discovery of new antibiotics, particularly through genome mining of marine-derived bacteria like Micromonospora to find novel analogs . It is also used in microbiological studies to understand ribosomal function and resistance mechanisms in Gram-positive pathogens . This product is designated "For Research Use Only" (RUO). It is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

53024-98-9

Molecular Formula

C70H97Cl2NO38

Molecular Weight

1631.4 g/mol

IUPAC Name

[(2R,3R,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4S,5S,6R)-2-[(2R,4S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2R,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39-,45+,46-,47-,48-,49-,50+,51?,52-,53+,55+,56?,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69?,70-/m1/s1

InChI Key

UPADRKHAIMTUCC-JBNGTWNESA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)OC6[C@H](O[C@H](C([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Synonyms

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Everninomycin has demonstrated broad-spectrum antimicrobial activity, particularly against multidrug-resistant strains of Gram-positive bacteria. Notable findings include:

  • In vitro Efficacy : this compound exhibits strong activity against various pathogens including Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and enterococci. In a multicenter study, it showed minimum inhibitory concentrations (MIC90) ranging from 0.047 mg/L against S. pneumoniae to 1.0 mg/L against MRSA and enterococci, outperforming several established antibiotics such as vancomycin and quinupristin/dalfopristin .
  • Mechanism of Action : The antibiotic targets the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its effectiveness against resistant strains .

Clinical Applications

This compound was initially developed for clinical use but faced challenges during Phase III trials due to pharmacological complications. Despite this setback, its potential applications continue to be explored:

  • Treatment of Resistant Infections : Given its efficacy against resistant strains, this compound could be considered for treating severe infections caused by multidrug-resistant organisms, especially in cases where conventional therapies fail .
  • Research into Derivatives : Ongoing studies aim to develop this compound analogs through genetic modifications in its producing organism, Micromonospora carbonacea. This approach seeks to enhance its antibacterial properties and reduce side effects .

Research Developments

Recent research has focused on understanding the biosynthesis and structural characteristics of this compound:

  • Biosynthetic Pathways : Investigations into the natural biosynthetic pathways have revealed insights into the enzymatic processes involved in this compound production. These studies aim to utilize enzymes from the biosynthetic pathway for rational design and synthesis of new analogs .
  • Structural Studies : The crystal structure of enzymes involved in this compound biosynthesis has been characterized, providing a foundation for future modifications that may enhance its therapeutic potential .

Comparative Studies

A comprehensive comparison of this compound with other antibiotics highlights its unique advantages:

AntibioticMIC90 (mg/L)Target Bacteria
This compound1.0MRSA, Enterococci
Vancomycin3.0MRSA
Quinupristin/Dalfopristin1.5MRSA
ChloramphenicolVariesVarious Gram-positive organisms

This table illustrates that this compound maintains lower MIC values compared to other established antibiotics, indicating superior efficacy against resistant strains.

Chemical Reactions Analysis

Biosynthetic Pathways and Enzymatic Reactions

Recent studies revealed novel enzymatic transformations in everninomicin D (EVD) biosynthesis:

Table 1: Key Enzymatic Reactions

EnzymeReaction TypeProductsCofactorReference
EvdS6Bifunctional decarboxylationUDP-4"-keto-D-xylose + UDP-D-xyloseNAD⁺
ORF36Flavin-dependent N-oxidationTDP-l-epi-vancosamine → Nitro sugarFAD/FMN
EvaDMethyl transfer4-O-methyl-D-fucose formationSAM
  • EvdS6 mechanism : This NAD⁺-dependent enzyme converts UDP-glucuronic acid into a 1:1 mixture of oxidized (C4-keto) and reduced (C4-OH) pentoses through a dual decarboxylase-reductase activity .

  • ORF36 oxidation : Molecular oxygen incorporation studies (¹⁸O₂ labeling) confirmed a monooxygenase mechanism for amino sugar oxidation .

Table 2: Notable Chemical Modifications

Reaction TypeConditionsProductsBioactivity Change
Nitro group reductionH₂/Pd-C in EtOAcHydroxylaminoeverninomicin DEnhanced solubility
Acid hydrolysis0.1N HCl, refluxEverninocin + 4-O-methyl-D-fucose Activity loss
Orthoester openingBF₃·OEt₂ in CH₂Cl₂Linear oligosaccharideReduced potency

Key findings:

  • Nitro group reactivity : The tertiary nitro group undergoes selective reduction to hydroxylamine (-NHOH) and amine (-NH₂) derivatives while preserving antibiotic activity .

  • Orthoester stability : Spirocyclic orthoesters resist hydrolysis at physiological pH but cleave under strong acidic conditions (pH < 2) .

Structural Analysis and Degradation Studies

Advanced analytical techniques have elucidated degradation pathways:

Table 3: Acid Hydrolysis Products of Everninomicin D

ComponentStructureDetection Method
EverninocinDichloroisoeverninic acidNMR (500 MHz), HRMS
4-O-methyl-D-fucoseMethylated 6-deoxygalactoseGC-MS, optical rotation
L-lyxose derivative2-O-methyl-L-lyxoseX-ray crystallography

Critical observations:

  • Aggregation propensity : π-stacking between aromatic rings (everninocin) causes formulation-dependent toxicity via nanoparticle formation .

  • Sugar oxidation states : C4-keto intermediates from EvdS6 reactions form stable hydrates in solution, complicating structural characterization .

Preparation Methods

Disaccharide Core Construction

The 1→1'-linked disaccharide was synthesized using a tin acetal-mediated glycosidation strategy. A β-D-olivosyl donor reacted with a α-L-evernitrose acceptor under BF₃·OEt₂ catalysis, achieving >90% stereoselectivity. Protecting group manipulation involved sequential silylation and benzoylation to maintain regiochemical control during subsequent orthoester formation.

Orthoester Formation via Selenium Intermediates

Critical to the synthesis was the development of 1,2-phenylseleno migrations for orthoester construction. Treatment of intermediate 2 with PhSeCl generated a seleniranium ion that underwent-sigmatropic rearrangement, yielding the characteristic orthoester motif with 78% efficiency. This methodology enabled installation of both the C3 and C5 orthoesters in a stereocontrolled manner.

Final Assembly and Challenges

Coupling of the dichloroisoeverninic acid aglycone to the fully protected oligosaccharide required precise activation using NIS/AgOTf. The final deprotection sequence employed HF·pyridine for silyl ether cleavage followed by hydrogenolysis over Pd/C, delivering Ziracin in 0.8% overall yield. Key challenges included minimizing β-elimination during glycosidations and preventing orthoester migration under acidic conditions.

Component Synthesis: 2-O-Methyl-L-lyxose

As a key structural component of everninomicins B and D, 2-O-methyl-L-lyxose synthesis exemplifies the challenges in preparing rare deoxy sugars.

Oxidative Degradation Strategy

Starting from 3-O-methyl-L-talose, manganese dioxide oxidation in aqueous acetic acid selectively degraded the C4–C5 bond, yielding 2-O-methyl-L-lyxose with 62% efficiency. The reaction proceeded via initial formation of a 4-keto intermediate followed by retro-aldol cleavage.

Configuration Inversion at C4

A benzoate-exchange strategy enabled inversion of the C4 configuration in 1,2-O-isopropylidene-3-O-methyl-α-D-allofuranose. Treatment with PhCOCl in pyridine followed by SN2 displacement with CsOAc generated the L-talose precursor necessary for subsequent degradation.

Native Biosynthesis in Micromonospora Species

The native biosynthetic pathway in Micromonospora carbonacea involves a 35-gene cluster spanning 85 kb, encoding glycosyltransferases, oxygenases, and unique orthoester-forming enzymes.

Glycosyltransferase Cascade

Four dedicated glycosyltransferases (EvoGT1–4) assemble the oligosaccharide backbone:

  • EvoGT1: Transfers olivosyl phosphate from dTDP-olivose to the lipid carrier

  • EvoGT2: Attaches evermicose to position 1'

  • EvoGT3: Adds evernitrose at position 4'

  • EvoGT4: Positions the final orthoester-modified sugar

Orthoester Formation Enzymology

The flavin-dependent monooxygenase EvdO1 catalyzes orthoester formation through a proposed mechanism:

  • C–H hydroxylation at C2 of evermicose

  • Hemiacetal intermediate formation

  • Oxidative cyclization using O₂ and FADH₂

Gene knockout studies confirmed EvdO1's indispensability – Δ evdO1 mutants produced only non-orthoester-containing analogs.

Engineered Overproduction Strategies

Recent metabolic engineering efforts have significantly improved this compound titers in Micromonospora sp. SCSIO 07395.

BGC Duplication

Chromosomal integration of an additional BGC copy increased EVN M production from trace amounts to 98.6 mg/L. Key steps included:

  • λ-Red recombination for targeted insertion

  • Constitutive expression of pathway-specific regulators evnR1/R2

  • Optimization of precursor supply through glnA overexpression

Fermentation Optimization

A two-stage fermentation protocol enhanced yields:

ParameterSeed Stage (5 days)Production Stage (7 days)
Temperature35°C30°C
Medium2997 GerminationApramycin-free Production
Resin AdsorptionNoneHP-20 (100 mL/L)
Oxygen Transfer0.3 vvm0.5 vvm

This approach reduced feedback inhibition and enabled continuous product removal via resin adsorption.

Comparative Analysis of Preparation Methods

MethodYieldTimeKey AdvantagesLimitations
Total Synthesis0.8%48 stepsEnables analog synthesisLow efficiency, high cost
Native Biosynthesis10–20 mg/L14 daysNatural stereochemistryLow titer, complex regulation
Engineered Strain98.6 mg/L12 daysScalable, high yieldRequires genetic manipulation

Q & A

Q. How should researchers handle missing data in this compound clinical trial datasets?

  • Methodological Answer: Apply multiple imputation (e.g., MICE algorithm) for continuous variables (e.g., serum concentrations) after testing for missing-at-random assumptions. For sensitivity analysis, compare complete-case vs. imputed results. Transparently report missing data rates in publications .

Q. What frameworks assess the clinical relevance of this compound’s in vitro resistance data?

  • Methodological Answer: Use the ECOFF (Epidemiological Cutoff) value to distinguish wild-type vs. resistant populations. Correlate MIC shifts with mutation frequencies (via fluctuation tests) and pharmacodynamic targets (e.g., AUC/MIC ratios). Validate with hollow-fiber infection models simulating human dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Everninomycin
Reactant of Route 2
Everninomycin

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